molecular formula C10H12N2O B13311450 2-Amino-3-(propan-2-yloxy)benzonitrile

2-Amino-3-(propan-2-yloxy)benzonitrile

Cat. No.: B13311450
M. Wt: 176.21 g/mol
InChI Key: CSYHORLTVHBTKH-UHFFFAOYSA-N
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Description

2-Amino-3-(propan-2-yloxy)benzonitrile is an organic compound with the molecular formula C10H12N2O It is a derivative of benzonitrile, featuring an amino group and an isopropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(propan-2-yloxy)benzonitrile typically involves the reaction of 2-amino-3-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl group with the isopropoxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(propan-2-yloxy)benzonitrile can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(propan-2-yloxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(propan-2-yloxy)benzonitrile depends on its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. The isopropoxy group can influence the compound’s solubility and reactivity. These interactions can affect cellular processes and pathways, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(propan-2-yloxy)benzonitrile: Similar structure but with the amino group in a different position.

    3-Amino-4-(propan-2-yloxy)benzonitrile: Another positional isomer with different chemical properties.

Uniqueness

2-Amino-3-(propan-2-yloxy)benzonitrile is unique due to the specific positioning of its functional groups, which can lead to distinct reactivity and interactions compared to its isomers. This uniqueness makes it valuable in targeted chemical synthesis and research applications .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-amino-3-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H12N2O/c1-7(2)13-9-5-3-4-8(6-11)10(9)12/h3-5,7H,12H2,1-2H3

InChI Key

CSYHORLTVHBTKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1N)C#N

Origin of Product

United States

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